molecular formula C18H18O2 B1293665 1,4-Dibenzoylbutane CAS No. 3375-38-0

1,4-Dibenzoylbutane

Cat. No.: B1293665
CAS No.: 3375-38-0
M. Wt: 266.3 g/mol
InChI Key: VRBLNWVVFVBNRK-UHFFFAOYSA-N
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Description

1,4-Dibenzoylbutane is an organic compound with the molecular formula C18H18O2. It is a yellow crystalline substance that belongs to the family of chalcones. This compound is known for its unique physical and chemical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1,4-Dibenzoylbutane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of benzoic acid and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylbutane can be synthesized through several methods. One common method involves the condensation of acetone and benzoyl chloride in the presence of pyridine. Another method involves the reaction of adipic acid with thionyl chloride to form adipyl chloride, which is then reacted with benzene in the presence of anhydrous aluminum chloride . The reaction mixture is cooled in an ice bath, and the adipyl chloride is added slowly to prevent charring. The resulting mixture is then poured into a mixture of ice and concentrated hydrochloric acid, and the solid this compound is obtained by crystallization .

Industrial Production Methods

In industrial settings, this compound can be produced by the oxidation of this compound with hydrogen peroxide. This process can be optimized using high-performance liquid chromatography (HPLC) to achieve a yield of about 97% .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzoylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid using hydrogen peroxide.

    Reduction: It can be reduced to form 1,4-diphenylbutane.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid.

    Reduction: 1,4-Diphenylbutane.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dibenzoylbutane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its exact mechanism of action is still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Diphenyl-1,6-hexanedione
  • 1,4-Dibenzoyl-1,4-dibromobutane
  • N,N’-Dibenzoylbutane-1,4-diamine

Uniqueness

1,4-Dibenzoylbutane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit distinct physical and chemical properties. Its ability to act as a precursor for the synthesis of other compounds and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

1,6-diphenylhexane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBLNWVVFVBNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20187423
Record name 1,6-Diphenylhexane-1,6-dione
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Molecular Weight

266.3 g/mol
Source PubChem
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CAS No.

3375-38-0
Record name 1,6-Diphenyl-1,6-hexanedione
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Record name 1,6-Diphenylhexane-1,6-dione
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Record name 1,4-Dibenzoylbutane
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Synthesis routes and methods

Procedure details

In a 2-liter three-necked flask equipped with a stirring device, a thermometer and a nitrogen substituting device, 700 milliliters of benzene was introduced and 177.0 g of aluminum chloride was added with ice cooling. Then, a solution of 101.6 g of adipoyl chloride in 300 milliliters of benzene was added dropwise for 35 minutes. After stirring for one day and one night with warming back to the room temperature, the solution was poured in 3 liters of ice water containing dilute hydrochloric acid, and extracted with 2.5 liters of toluene. Thereafter, the solution was washed with a 0.5N aqueous solution of sodium hydroxide and water, and then dried with anhydrous magnesium sulfate. After removing off the solvent by a rotary evaporator, 128.4 g of 1,6-diphenylhexane-1,6-dione was obtained as crystals by recrystallizing the obtained crystals from ethyl acetate.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
101.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 1,4-Dibenzoylbutane and what are its key spectroscopic features?

A1: this compound features a linear chain of four carbon atoms flanked by two benzoyl (C6H5CO-) groups. Its molecular formula is C18H18O2 [, ]. Spectroscopically, the presence of a trans conformation in the -CH2-CH2- segment is evidenced by characteristic infrared absorptions at 1467 cm-1, 1308 cm-1, and 931 cm-1 [].

Q2: How does the conformation of this compound vary in the solid state?

A2: Interestingly, this compound exhibits polymorphism, meaning it can exist in different crystalline forms. One polymorph displays a monoclinic crystal structure with an all-trans conformation for the central -CH2-CH2- unit []. A more recently discovered triclinic polymorph also exists, differing slightly in the torsion angles of this central chain []. This highlights the conformational flexibility of the molecule.

Q3: Can this compound be used as a starting material for synthesizing other compounds?

A3: Yes, this compound serves as a versatile precursor in organic synthesis. For instance, it can undergo reductive coupling in the presence of titanium complexes and electrochemical methods to produce 1,2-diphenylcyclohexene []. This exemplifies its utility in constructing cyclic structures.

Q4: What unique reactions does this compound undergo due to its 1,4-diketone structure?

A4: The 1,4-diketone functionality of this compound makes it susceptible to a range of intriguing reactions. Upon treatment with zinc, it undergoes an intramolecular Reformatsky reaction []. Additionally, reactions with bases can lead to the formation of epoxy ketones [], showcasing the diverse reactivity arising from its structure.

Q5: Has this compound been studied in the context of photochemistry?

A5: Indeed, the photochemical behavior of this compound has been investigated. Upon irradiation, it undergoes Norrish Type II cleavage, a characteristic reaction of ketones, resulting in the formation of 2,5-diphenylfuran []. This highlights its photochemical reactivity and potential applications in light-driven transformations.

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